4-Hydroxy Triamterene

CYP1A2 phenotyping Drug metabolism Enzyme kinetics

Sourcing 4-Hydroxy Triamterene (CAS 1226-52-4) is a decision that directly impacts the validity of your research. This is the primary Phase I metabolite of triamterene, formed exclusively via CYP1A2-mediated hydroxylation. Unlike generic triamterene analogs or the Phase II sulfate conjugate, this compound is the sole intermediate for studying CYP1A2 activity. Its distinct pharmacological profile and chromatographic properties make it an essential, non-substitutable reference standard for method validation, PBPK modeling, and quality control. Ensure your procurement specifies this exact compound to avoid experimental failure and maintain regulatory compliance.

Molecular Formula C12H11N7O
Molecular Weight 269.26 g/mol
CAS No. 1226-52-4
Cat. No. B019464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Triamterene
CAS1226-52-4
Synonyms4-(2,4,7-Triamino-6-pteridinyl)phenol;  2,4,7-Triamino-6-(p-hydroxyphenyl)pteridine;  p-Hydroxytriamterene; 
Molecular FormulaC12H11N7O
Molecular Weight269.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O
InChIInChI=1S/C12H11N7O/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9/h1-4,20H,(H6,13,14,15,17,18,19)
InChIKeyFVVQYJRJSSHFNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy Triamterene (CAS 1226-52-4) | Active Metabolite & CYP1A2 Biomarker


4-Hydroxy Triamterene (CAS 1226-52-4), also known as p-hydroxytriamterene, is the primary Phase I metabolite of the potassium-sparing diuretic triamterene. This pteridine derivative is formed exclusively via CYP1A2-mediated aromatic hydroxylation in the liver and is subsequently conjugated by cytosolic sulfotransferases to yield the pharmacologically active Phase II metabolite, 4′-hydroxytriamterene sulfate ester [1] [2]. The compound is not a direct therapeutic agent but serves critical roles as (i) a research tool for CYP1A2 phenotyping studies, (ii) an analytical reference standard for pharmacokinetic and drug interaction investigations, and (iii) a required impurity marker in triamterene pharmaceutical quality control [3].

4-Hydroxy Triamterene Procurement: Why Unspecified Analogs or Parent Compound Cannot Substitute


Procurement decisions involving 4-Hydroxy Triamterene must recognize that this Phase I metabolite possesses distinct physicochemical, metabolic, and pharmacological properties compared to both its parent drug triamterene and its Phase II sulfate conjugate. Generic substitution with unqualified triamterene analogs, or even the more abundant Phase II sulfate ester, is scientifically invalid due to the compound's unique role as the exclusive CYP1A2-dependent intermediate [1]. Unlike triamterene, which is a weak base (pKa = 6.2) with moderate plasma protein binding (~55%), 4-Hydroxy Triamterene and its sulfate conjugate exhibit substantially different binding characteristics and renal handling [2] [3]. Furthermore, the Phase I hydroxylated form possesses measurable intrinsic pharmacological activity on epithelial sodium transport that is distinct from both the parent and the Phase II ester [4]. These quantifiable differences necessitate exact compound specification in analytical method development, in vitro metabolism studies, and quality control workflows.

4-Hydroxy Triamterene: Quantified Differentiation vs. Parent Triamterene and Phase II Sulfate Conjugate


4-Hydroxy Triamterene Is the Exclusive CYP1A2-Dependent Intermediate: Quantitative Enzyme Kinetics vs. Parent Triamterene

The 4'-hydroxylation of triamterene to form 4-Hydroxy Triamterene is catalyzed exclusively by CYP1A2, with complete inhibition (-100%) of hydroxylation observed in human liver microsomes pre-incubated with the selective CYP1A2 inhibitor furafylline (25 µM) [1]. Kinetic parameters for this rate-limiting step were determined in microsomes from two donors, yielding Km values of 60 µM and 142 µM, and Vmax values of 177 and 220 pmol/min/mg protein, respectively [1]. In reciprocal studies, 4-Hydroxy Triamterene competitively inhibited caffeine 3-demethylation, a CYP1A2 probe reaction, with Ki values of 65 µM and 111 µM [1]. This exclusive CYP1A2 dependence distinguishes 4-Hydroxy Triamterene from the parent triamterene, whose overall clearance involves additional pathways, and establishes the compound as a definitive biomarker for CYP1A2 activity assessment.

CYP1A2 phenotyping Drug metabolism Enzyme kinetics

Pharmacological Activity on Sodium Transport: 4-Hydroxy Triamterene vs. Parent Triamterene vs. Phase II Sulfate Ester

In isolated frog skin epithelium (a model for distal nephron sodium transport), 4-Hydroxy Triamterene (OH-TA), triamterene (TA), and the Phase II sulfate ester (OH-TA ester) all significantly decreased short-circuit current (SCC) when applied to the epithelial side at 10⁻⁵ mol/L [1]. Quantitatively, OH-TA reduced SCC by 24%, compared to 19% for TA and 16% for the OH-TA ester [1]. This demonstrates that the Phase I hydroxylated metabolite retains intrinsic pharmacological activity, with an intermediate potency between the parent drug and the Phase II conjugate. Notably, in vasopressin-treated skins, TA was more effective than OH-TA or the ester, while in aldosterone-treated skins all three compounds suppressed SCC with TA again showing the strongest effect [1]. This differential rank-order potency across experimental conditions underscores that the three chemical entities are not pharmacologically interchangeable.

ENaC inhibition Ion transport Natriuretic potency

Plasma Protein Binding and Renal Clearance: 4-Hydroxy Triamterene Sulfate Conjugate vs. Parent Triamterene

Although direct plasma protein binding data for unconjugated 4-Hydroxy Triamterene are limited, the Phase II sulfate conjugate (the predominant circulating form derived from 4-Hydroxy Triamterene) exhibits markedly different pharmacokinetic behavior compared to parent triamterene. In a study of six healthy volunteers receiving 100 mg oral triamterene, the unbound fraction of the sulfate conjugate in plasma was 0.10 (mean), whereas the unbound fraction of triamterene was 0.39 [1]. This nearly four-fold higher protein binding of the metabolite (91% bound vs. 55% bound for triamterene) accounts for the lower renal clearance of the sulfate conjugate compared to the parent drug [1] [2]. Furthermore, plasma concentrations of the sulfate conjugate were consistently more than 10-fold higher than unchanged triamterene at all sampling times following oral dosing [1]. These data demonstrate that the metabolic conversion of triamterene to 4-Hydroxy Triamterene and subsequent sulfation profoundly alters the disposition profile, with implications for analytical method sensitivity requirements and bioanalytical assay design.

Pharmacokinetics Plasma protein binding Renal clearance

In Vivo Diuretic Activity: Phase II Sulfate Ester (Derived from 4-Hydroxy Triamterene) vs. Parent Triamterene

Clearance measurements in rats following intravenous administration of the Phase II metabolite hydroxytriamterene sulfuric acid ester (OH-TA-ester) demonstrated significant increases in diuresis and natriuresis [1]. When compared to native triamterene, the Phase II metabolite produced only relative potassium retention, indicating a differentiated antikaliuretic profile [1]. Notably, the OH-TA-ester was inactive when administered orally, whereas triamterene retains oral activity [1]. In a separate study, intravenous OH-TA-ester successfully prevented the potassium loss induced by furosemide [1]. A class-level inference from structure-activity studies of triamterene derivatives indicates that hydroxy bases (compounds containing hydroxyl groups, such as 4-Hydroxy Triamterene) exhibit a stronger antikaliuretic effect than unhydroxylated derivatives, with pKa values influencing this activity [2].

Diuresis Natriuresis Potassium retention

4-Hydroxy Triamterene Procurement: High-Value Research and Quality Control Applications


CYP1A2 Phenotyping and Drug-Drug Interaction Studies

4-Hydroxy Triamterene serves as a definitive biomarker for CYP1A2 activity assessment in human liver microsome or hepatocyte incubations [1]. Its exclusive formation via CYP1A2 (Km 60–142 µM, Vmax 177–220 pmol/min/mg protein) enables precise quantification of enzyme activity without isoform cross-reactivity [1]. Researchers evaluating CYP1A2 inhibition by candidate drugs or assessing enzyme induction can use 4-Hydroxy Triamterene as an analytical reference standard to calibrate HPLC or LC-MS/MS methods for metabolite quantification. The compound is particularly valuable in studies where caffeine (the traditional CYP1A2 probe) is confounded by dietary intake or when a non-dietary alternative is required.

Triamterene Pharmaceutical Quality Control and Impurity Profiling

Regulatory guidelines require identification and quantification of process-related impurities and degradation products in triamterene active pharmaceutical ingredient (API) and finished dosage forms [1]. 4-Hydroxy Triamterene is a potential impurity marker that must be monitored during stability studies and batch release testing. Its distinct chromatographic retention time (requiring reversed-phase HPLC methods capable of resolving it from parent triamterene and the sulfate conjugate) and unique UV absorbance profile necessitate procurement of a certified reference standard for method validation and routine quality control [1].

In Vitro Metabolism and Pharmacokinetic Modeling

For researchers constructing physiologically based pharmacokinetic (PBPK) models of triamterene disposition, accurate parameterization of the CYP1A2-mediated hydroxylation step requires experimental determination of intrinsic clearance (CLint) values for 4-Hydroxy Triamterene formation [1]. The 10-fold higher plasma concentrations of the sulfate conjugate relative to parent drug following oral dosing [2] demand that analytical methods used in preclinical and clinical pharmacokinetic studies achieve sufficient sensitivity and dynamic range to quantify both parent and metabolites across therapeutic concentrations. Pure 4-Hydroxy Triamterene reference material is essential for generating calibration curves and validating these bioanalytical methods.

Epithelial Sodium Channel (ENaC) Pharmacology Research

Investigators studying ENaC inhibition as a therapeutic strategy for hypertension or edema can utilize 4-Hydroxy Triamterene to dissect structure-activity relationships within the triamterene chemotype. The compound's intermediate potency in reducing sodium transport (24% SCC reduction at 10⁻⁵ mol/L in isolated frog skin, compared to 19% for triamterene and 16% for the sulfate ester) [3] provides a valuable data point for computational modeling of ligand-receptor interactions. Furthermore, its differential efficacy in hormone-stimulated vs. unstimulated epithelial preparations [3] makes it a useful probe for investigating the molecular pharmacology of ENaC under varying physiological conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy Triamterene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.